molecular formula C17H24BrN3O4 B12066018 [1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B12066018
M. Wt: 414.3 g/mol
InChI Key: UMKSDLDEBFSVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a nitro group, and a piperidine ring, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring and the introduction of the bromine and nitro groups. One common method involves the reaction of 4-bromo-2-nitroaniline with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its diverse effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester include:

    4-Bromo-2-nitroaniline: A precursor in the synthesis of the target compound.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Carbamic acid esters: Molecules with similar ester functional groups.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C17H24BrN3O4

Molecular Weight

414.3 g/mol

IUPAC Name

tert-butyl N-[[1-(4-bromo-2-nitrophenyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)19-11-12-6-8-20(9-7-12)14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)

InChI Key

UMKSDLDEBFSVJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.